N-(2-((2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

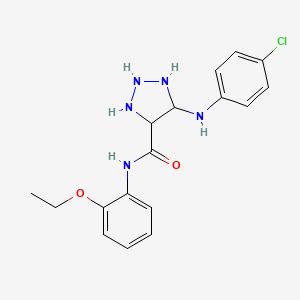

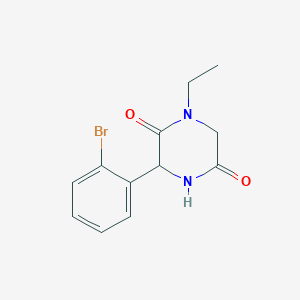

“N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic compound. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is likely to be complex due to the presence of multiple functional groups and rings. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .科学研究应用

癌症治疗中组蛋白脱乙酰酶抑制剂

N-(2-((2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯甲酰胺相关化合物的重大应用之一是作为组蛋白脱乙酰酶 (HDAC) 抑制剂。结构相似的化合物 MGCD0103 已被报道能选择性抑制 HDAC1-3 和 11,影响癌细胞增殖,诱导组蛋白乙酰化、p21 蛋白表达、细胞周期停滞和凋亡。该化合物在临床试验中作为抗癌药物显示出前景 (Zhou 等,2008)。

药物分析中的毛细管电泳

N-(2-((2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯甲酰胺及其相关化合物在分析化学中具有应用,特别是在非水毛细管电泳中。该技术用于分离和分析伊马替尼甲磺酸盐及其相关物质等化合物,展示了其在质量控制和药物分析中的实用性 (Ye 等,2012)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制

类似于 N-(2-((2-甲基-6-(1H-吡咯-1-基)嘧啶-4-基)氨基)乙基)苯甲酰胺的化合物已被设计为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制剂,同时靶向这两种酶以获得潜在的抗肿瘤活性。这些化合物已显示出对人 TS 和 DHFR 的抑制作用,表明它们可用作抗肿瘤剂 (Gangjee 等,2003;Gangjee 等,2000;Gangjee 等,2007)。

新型吡唑并嘧啶类化合物的合成作为抗癌剂

另一个应用是合成新型吡唑并嘧啶衍生物,这些衍生物已被评估其抗癌和抗 5-脂氧合酶活性。这些化合物显示出作为抗癌剂的潜力,为治疗开发提供了新途径 (Rahmouni 等,2016)。

作用机制

The mechanism of action of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is likely to be complex and could involve interactions with multiple biological targets. For instance, some compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

未来方向

The future directions for research on “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” could include further studies on its synthesis, characterization, and biological activity. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

属性

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-21-16(13-17(22-14)23-11-5-6-12-23)19-9-10-20-18(24)15-7-3-2-4-8-15/h2-8,11-13H,9-10H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDMHQSAWMWDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)